(4-(3-Bromophenyl)(2,5-thiazolyl))(2-chlorophenyl)amine hydrobromide
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Overview
Description
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives are known to interact with various targets leading to a range of biological activities .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, temperature, and the presence of specific enzymes .
Preparation Methods
The synthesis of (4-(3-Bromophenyl)(2,5-thiazolyl))(2-chlorophenyl)amine hydrobromide involves several steps. The starting materials typically include 3-bromophenyl and 2-chlorophenyl derivatives, which undergo a series of reactions to form the thiazole ring . The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
(4-(3-Bromophenyl)(2,5-thiazolyl))(2-chlorophenyl)amine hydrobromide can undergo various chemical reactions, including:
Scientific Research Applications
(4-(3-Bromophenyl)(2,5-thiazolyl))(2-chlorophenyl)amine hydrobromide has a wide range of applications in scientific research:
Comparison with Similar Compounds
(4-(3-Bromophenyl)(2,5-thiazolyl))(2-chlorophenyl)amine hydrobromide can be compared with other similar compounds such as:
(4-(4-Bromophenyl)(2,5-thiazolyl))(2-chlorophenyl)amine: This compound has a similar structure but with a different substitution pattern on the phenyl ring.
(4-(3-Bromophenyl)(2,5-thiazolyl))(2-methylphenyl)amine: This variant has a methyl group instead of a chlorine atom on the phenyl ring.
These comparisons highlight the uniqueness of this compound in terms of its specific substitutions and the resulting chemical and biological properties .
Properties
IUPAC Name |
4-(3-bromophenyl)-N-(2-chlorophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2S.BrH/c16-11-5-3-4-10(8-11)14-9-20-15(19-14)18-13-7-2-1-6-12(13)17;/h1-9H,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKOJKJOGMEPOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)Br)Cl.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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